molecular formula C41H68N12O12 B12537106 L-Valyl-L-alanylglycyl-L-isoleucyl-L-valyl-L-seryl-L-tyrosylglycyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 668421-83-8

L-Valyl-L-alanylglycyl-L-isoleucyl-L-valyl-L-seryl-L-tyrosylglycyl-N~5~-(diaminomethylidene)-L-ornithine

Katalognummer: B12537106
CAS-Nummer: 668421-83-8
Molekulargewicht: 921.1 g/mol
InChI-Schlüssel: IOXAOPSJFJFJKJ-KLANUZLWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Valyl-L-alanylglycyl-L-isoleucyl-L-valyl-L-seryl-L-tyrosylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of multiple amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of peptides like L-Valyl-L-alanylglycyl-L-isoleucyl-L-valyl-L-seryl-L-tyrosylglycyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Using reagents like HBTU or DIC to activate the carboxyl group of the amino acid.

    Coupling: The activated amino acid is coupled to the growing peptide chain.

    Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides.

Analyse Chemischer Reaktionen

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Fluorescent dyes like FITC for labeling.

Major Products Formed

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in labeled peptides.

Wissenschaftliche Forschungsanwendungen

Chemistry

Peptides are used as building blocks for the synthesis of more complex molecules and as models for studying protein structure and function.

Biology

Peptides play crucial roles in biological processes and are used in research to study enzyme-substrate interactions, receptor binding, and signal transduction pathways.

Medicine

Peptides are explored for their therapeutic potential, including as antimicrobial agents, hormone analogs, and drug delivery systems.

Industry

In the industrial sector, peptides are used in the development of cosmetics, food additives, and as catalysts in chemical reactions.

Wirkmechanismus

The mechanism of action of peptides like L-Valyl-L-alanylglycyl-L-isoleucyl-L-valyl-L-seryl-L-tyrosylglycyl-N~5~-(diaminomethylidene)-L-ornithine depends on their specific sequence and structure. Generally, peptides exert their effects by binding to specific molecular targets such as enzymes, receptors, or nucleic acids. This binding can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Valyl-L-alanylglycyl-L-isoleucyl-L-valyl-L-seryl-L-tyrosylglycyl-L-ornithine: A similar peptide without the diaminomethylidene modification.

    L-Valyl-L-alanylglycyl-L-isoleucyl-L-valyl-L-seryl-L-tyrosylglycyl-L-lysine: A peptide with lysine instead of ornithine.

Uniqueness

The presence of the diaminomethylidene group in L-Valyl-L-alanylglycyl-L-isoleucyl-L-valyl-L-seryl-L-tyrosylglycyl-N~5~-(diaminomethylidene)-L-ornithine may confer unique properties such as increased binding affinity to certain targets or enhanced stability.

Eigenschaften

CAS-Nummer

668421-83-8

Molekularformel

C41H68N12O12

Molekulargewicht

921.1 g/mol

IUPAC-Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C41H68N12O12/c1-8-22(6)33(52-30(57)18-46-34(58)23(7)48-37(61)31(42)20(2)3)39(63)53-32(21(4)5)38(62)51-28(19-54)36(60)50-27(16-24-11-13-25(55)14-12-24)35(59)47-17-29(56)49-26(40(64)65)10-9-15-45-41(43)44/h11-14,20-23,26-28,31-33,54-55H,8-10,15-19,42H2,1-7H3,(H,46,58)(H,47,59)(H,48,61)(H,49,56)(H,50,60)(H,51,62)(H,52,57)(H,53,63)(H,64,65)(H4,43,44,45)/t22-,23-,26-,27-,28-,31-,32-,33-/m0/s1

InChI-Schlüssel

IOXAOPSJFJFJKJ-KLANUZLWSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N

Kanonische SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.